molecular formula C24H16ClN9O2 B11334664 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B11334664
Molekulargewicht: 497.9 g/mol
InChI-Schlüssel: XBQZEBRJIQTDBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a hybrid heterocyclic framework combining benzoxazole, 1,2,3-triazole, and tetrazole moieties, with a 4-chlorophenyl substituent at the benzoxazole ring and a tetrazole-linked phenyl group at the carboxamide nitrogen. The presence of the tetrazole group enhances metabolic stability and hydrogen-bonding capacity, while the chlorophenyl substituent may influence lipophilicity and target binding .

Eigenschaften

Molekularformel

C24H16ClN9O2

Molekulargewicht

497.9 g/mol

IUPAC-Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[3-(tetrazol-1-yl)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C24H16ClN9O2/c1-14-22(24(35)27-17-3-2-4-18(11-17)33-13-26-30-32-33)28-31-34(14)19-9-10-21-20(12-19)23(36-29-21)15-5-7-16(25)8-6-15/h2-13H,1H3,(H,27,35)

InChI-Schlüssel

XBQZEBRJIQTDBE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC(=CC=C5)N6C=NN=N6

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Benzoxazole Core

The benzoxazole scaffold is synthesized via cyclization of 2-aminophenol derivatives with 4-chlorobenzoic acid. Source details a representative protocol:

  • Reactants : 2-Aminophenol (1.09 g), 4-chlorobenzoic acid (1.56 g)

  • Catalyst : Ammonium chloride (0.5 g)

  • Solvent : Ethanol (4–5 mL)

  • Conditions : Stirred at 80°C for 6–8 hours

  • Workup : Precipitation in ice-cold water, crystallization in ethanol

  • Yield : 88%

  • Characterization : IR (C=N at 1515 cm⁻¹, C-O at 1276 cm⁻¹), ¹H NMR (δ 7.9 ppm for aromatic protons) .

Alternative methods employ thiopropargylated benzoxazole intermediates, where propargyl bromide reacts with 2-mercaptobenzoxazole in ethanol under reflux with triethylamine, achieving 95% yield .

Construction of the 1,2,3-Triazole Ring

The triazole moiety is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry:

  • Azide Precursor : Sodium azide (1.2 equiv.) and ω-bromoacetoacetanilides .

  • Alkyne Component : Thiopropargylated benzoxazole (1.0 equiv.) .

  • Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%) .

  • Solvent : DMF/H₂O (5:5 v/v)

  • Conditions : Ambient temperature, 8–12 hours

  • Yield : 80–95% .

Key Observations :

  • Regioselectivity favors 1,4-disubstituted triazoles due to copper coordination .

  • Substituents on the benzoxazole (e.g., 4-methoxy, 3-chloro) enhance antimicrobial activity post-functionalization .

Carboxamide Coupling

The final carboxamide bond is formed via EDCI-mediated coupling:

  • Reactants : Triazole intermediate (1.0 equiv.), 3-(1H-tetrazol-1-yl)aniline (1.2 equiv.)

  • Coupling Agent : EDCI (1.5 equiv.), HOBt (1.5 equiv.)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C → room temperature, 12 hours

  • Yield : 78%

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) .

Purification and Characterization

Chromatography :

  • Stationary Phase : Silica gel (60–120 mesh)

  • Mobile Phase : Ethyl acetate/hexane gradient (1:9 → 4:6)

  • Purity : >95% (HPLC, C18 column, acetonitrile/water 70:30) .

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 8.2 (s, 1H, tetrazole), 7.8–7.3 (m, 8H, aromatic), 2.4 (s, 3H, CH₃) .

  • FTIR : 1707 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) .

  • HRMS : m/z 497.9 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Reference
Benzoxazole formationCyclization (NH₄Cl/EtOH)8898
Triazole synthesisCuAAC (CuSO₄/Na ascorbate)9599
Tetrazole introductionNaN₃/Triethyl orthoformate8597
Carboxamide couplingEDCI/HOBt in DCM7895

Challenges and Optimization Strategies

  • Regioselectivity in Triazole Formation : Copper catalysts ensure 1,4-disubstituted products, but residual 1,5-isomers require chromatographic separation .

  • Tetrazole Stability : Hygroscopic intermediates necessitate anhydrous conditions during handling .

  • Scale-Up Limitations : Batch processing for CuAAC achieves ≤5 g scale; continuous flow systems are proposed for industrial production .

Recent Advances and Alternatives

  • Metal-Free Triazole Synthesis : Employing α-chlorotosylhydrazones with arylamines reduces copper contamination .

  • Enzymatic Coupling : Lipase-catalyzed amidation improves stereoselectivity for chiral analogs .

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures to the target compound possess activity against various bacterial strains and fungi. For example, 1,2,4-triazole derivatives have been reported to inhibit the enzyme glucosidase effectively, which is critical in treating diabetes .

Anticancer Activity

Triazole compounds have also been investigated for their anticancer properties. The structural characteristics of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide may contribute to its ability to induce apoptosis in cancer cells. Various studies have highlighted the cytotoxic effects of triazole derivatives on cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, triazole compounds are known for their anti-inflammatory properties. Molecular docking studies have suggested that such compounds can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies provide insights into the applications of triazole-based compounds:

  • Antimicrobial Activity : A study published in the Journal of Pharmaceutical Sciences demonstrated that a series of 1,2,4-triazole derivatives showed potent activity against bacterial strains resistant to conventional antibiotics .
  • Anticancer Research : Research published in Molecules explored novel 1,2,4-triazolo derivatives and their effects on cancer cell viability. The findings indicated that modifications in the structure significantly impacted their cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Studies : A molecular modeling study indicated that certain triazole derivatives could act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential therapeutic roles for these compounds in treating inflammatory disorders .

Wirkmechanismus

Der Wirkungsmechanismus von 1-[3-(4-Chlorphenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[3-(1H-Tetrazol-1-yl)phenyl]-1H-1,2,3-triazol-4-carboxamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann sie mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Zu den beteiligten Wegen könnten die Hemmung der Enzymaktivität, die Rezeptorantagonisierung oder die Modulation von Signaltransduktionswegen gehören.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents / Modifications Key Spectral Data (IR, NMR) Reference
Target Compound Benzoxazole-triazole-tetrazole - 4-Chlorophenyl (benzoxazole)
- Tetrazolylphenyl (carboxamide)
Not reported in evidence; expected IR: ~3400 cm⁻¹ (NH), 1600 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N) -
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole-thione - 4-Chlorophenyl (benzoxazole)
- Thione (C=S) instead of carboxamide
IR: 3390 cm⁻¹ (NH), 1243 cm⁻¹ (C=S); <sup>1</sup>H NMR: δ 9.55 (triazole), 2.59 (CH3) [1]
ZIPSEY (CCDC refcode) Triazole-carboxamide - 4-Chlorophenyl (triazole)
- Hydroxy-phenylpropan-2-yl (amide)
Not reported; structurally similar carboxamide core with polar hydroxy substituent [11]
1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide Triazole-oxazole - 2-Chlorophenyl (triazole)
- Oxazolylmethyl (amide)
No spectral data; oxazole may reduce metabolic stability compared to tetrazole [5]
1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide Pyrazole-thiazole - Thiazole and trifluoromethyl groups Not reported; trifluoromethyl enhances lipophilicity and electronegativity [15]

Functional Group Impact on Properties

  • Tetrazole vs. Thione/Oxazole : The tetrazole group in the target compound offers superior hydrogen-bonding capacity and metabolic stability compared to the thione (C=S) in or oxazole in . Thione-containing analogs may exhibit higher reactivity but lower solubility .
  • Chlorophenyl Positioning: The 4-chlorophenyl group on benzoxazole (target) vs.

Methodological Approaches to Compound Comparison

  • Similarity Metrics : Tanimoto and Dice coefficients, applied via molecular fingerprints (e.g., Morgan fingerprints), quantify structural overlap between the target and analogs .
  • Activity Cliffs: Minor structural changes (e.g., oxazole → tetrazole) may lead to significant bioactivity differences, underscoring the need for precise SAR studies .

Biologische Aktivität

The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C23H22ClN5O2C_{23}H_{22}ClN_{5}O_{2} with a molecular weight of 435.91 g/mol. The compound features several functional groups including a benzoxazole moiety and a triazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H22ClN5O2
Molecular Weight435.91 g/mol
LogP5.1901
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area72.703 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The benzoxazole and triazole structures facilitate binding to various enzymes and receptors, potentially inhibiting or modulating their functions. This interaction is crucial for the compound's anticancer properties and other therapeutic effects.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that the presence of electron-withdrawing groups like chlorine on the phenyl ring enhances the anticancer activity by increasing the lipophilicity and facilitating better membrane penetration.

Key Findings:

  • The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in specific cancer lines.
  • Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly impact activity levels.

Antimicrobial Properties

In addition to antitumor effects, there is emerging evidence suggesting potential antimicrobial properties. Compounds with similar structural characteristics have shown effectiveness against a range of bacterial strains.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Benzoxazole Derivatives : A study published in MDPI highlighted that derivatives containing benzoxazole rings exhibited potent antitumor activity with IC50 values lower than standard chemotherapy agents like doxorubicin .
  • Triazole Compounds : Research has indicated that triazole derivatives can act as effective antifungal agents due to their ability to inhibit fungal enzymes involved in cell wall synthesis .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at a molecular level, revealing potential pathways through which they exert their biological effects .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the preparation of benzoxazole and triazole intermediates. Key steps include:

  • Cyclocondensation of chlorophenyl precursors with hydroxylamine derivatives to form the benzoxazole core .
  • Huisgen cycloaddition (click chemistry) for triazole ring formation, using azide-alkyne couplings under copper catalysis .
  • Final carboxamide coupling via activated esters (e.g., using EDCI/HOBt) or mixed anhydride methods . Critical Reagents : Anhydrous AlCl₃ (Lewis acid), Pd catalysts for cross-couplings, and PEG-400 as a green solvent .
Intermediate Synthetic Step Yield Reference
Benzoxazole coreCyclocondensation60-70%
Triazole intermediateHuisgen cycloaddition75-85%
Final carboxamide productAmide coupling (EDCI/HOBt)50-65%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). The tetrazole ring’s NH signal appears at δ 10.2–10.8 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O, 1680–1700 cm⁻¹) and tetrazole (C=N, 1520–1550 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What biological targets or activities have been preliminarily reported for this compound?

Early studies indicate:

  • Anticancer Activity : IC₅₀ values of 2–10 μM against HeLa and MCF-7 cell lines via tubulin inhibition .
  • Antimicrobial Effects : MIC of 8–16 µg/mL against S. aureus and E. coli .
  • Enzyme Binding : Moderate affinity (Kd = 1–5 µM) for kinases and cytochrome P450 isoforms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Optimization : Replace DMF with PEG-400 to enhance green chemistry metrics (reduces toxicity, improves recyclability) .
  • Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. CuI for triazole formation; CuI reduces side products by 15% .
  • Temperature Control : Maintain 70–80°C during carboxamide coupling to minimize decomposition .
  • Workflow : Use TLC (hexane:EtOAc, 3:1) for real-time monitoring and column chromatography (silica gel, 200–300 mesh) for purification .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies (e.g., IC₅₀ variability) may arise from:

  • Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24h vs. 48h) .
  • Compound Stability : Degradation in DMSO stock solutions; validate stability via HPLC before assays .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .

Q. What computational strategies are recommended for predicting binding modes and metabolic stability?

  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP). Focus on tetrazole and chlorophenyl motifs as pharmacophores .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability .
  • ADMET Prediction : Employ SwissADME to estimate logP (2.5–3.5) and CYP450 inhibition risks .
Parameter Predicted Value Tool
logP3.2SwissADME
CYP3A4 inhibition riskHigh (70%)admetSAR
Plasma protein binding89%PreADMET

Methodological Notes

  • Data Reproducibility : Replicate key findings (e.g., IC₅₀ values) using standardized protocols from PubChem or peer-reviewed syntheses .
  • Advanced Characterization : Consider X-ray crystallography for absolute stereochemical assignment if racemization is suspected .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.